molecular formula C23H22BrN3O3S B4556794 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4556794
M. Wt: 500.4 g/mol
InChI Key: SCTAMSHUACQHQL-UHFFFAOYSA-N
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Description

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying its biological activities and potential therapeutic effects.

    Medicine: Investigating its potential as a drug candidate for various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available starting materials. The process may include:

    Formation of the bromophenoxy intermediate: This step involves the reaction of bromophenol with an appropriate alkylating agent to form the bromophenoxy group.

    Benzoylation: The bromophenoxy intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Hydrazinecarbothioamide formation: The final step involves the reaction of the benzoylated intermediate with hydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors or enzymes: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or gene expression.

    Inducing oxidative stress or apoptosis: In target cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
  • 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-[[3-[(3-bromophenoxy)methyl]benzoyl]amino]-3-(2-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3S/c1-2-29-21-12-4-3-11-20(21)25-23(31)27-26-22(28)17-8-5-7-16(13-17)15-30-19-10-6-9-18(24)14-19/h3-14H,2,15H2,1H3,(H,26,28)(H2,25,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTAMSHUACQHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

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